
エピナスチン塩酸塩
概要
説明
エピナスチン塩酸塩は、アレルギー性結膜炎に関連する掻痒感を予防するために主に使用されるヒスタミン H1 受容体拮抗薬です . これは、肥満細胞からのヒスタミンの放出を阻害し、アレルギー反応を制御する局所的に有効な化合物です .
2. 製法
エピナスチン塩酸塩の合成には、いくつかの段階が含まれます。
6-クロロメチル-11-ジヒドロ-ジベンゾ[b,e]アゼピンとアミノ試薬との反応: この段階では、アミノ保護化合物が生成されます。
還元および脱保護反応: これらの反応により、6-アミノメチル-6,11-ジヒドロ-ジベンゾ[b,e]アゼピンが生成されます。
シアン化ブロム環化: この段階では、6-アミノメチル-6,11-ジヒドロ-ジベンゾ[b,e]アゼピンの環化が行われ、その後、アルカリで中和し、塩酸と反応させることで、エピナスチン塩酸塩が生成されます.
科学的研究の応用
Allergic Conjunctivitis
Epinastine hydrochloride is predominantly used in ophthalmic formulations to treat allergic conjunctivitis. Its applications include:
- Topical Eye Drops : Epinastine 0.05% eye drops are indicated for the prevention of ocular itching associated with allergic conjunctivitis. The onset of action occurs within 3 minutes, with effects lasting up to 8 hours. Typical dosing involves one drop in each eye twice daily .
- Clinical Efficacy : Studies have demonstrated that epinastine is significantly more effective than placebo in reducing ocular itching and conjunctival hyperemia induced by allergens. It has also shown noninferiority to other antihistamines like olopatadine .
Formulation Innovations
Recent research has explored innovative delivery systems for epinastine:
- Contact Lenses : A study developed soft contact lenses that release epinastine hydrochloride, providing sustained therapeutic effects for allergic conjunctivitis. This method demonstrated significant inhibition of histamine-induced symptoms compared to traditional eye drops .
Data Table: Clinical Study Outcomes
Case Study 1: Efficacy in Seasonal Allergic Conjunctivitis
In a clinical trial involving patients with seasonal allergic conjunctivitis, participants receiving epinastine demonstrated a significant reduction in symptoms compared to those receiving placebo. The study highlighted the rapid onset and prolonged effect of epinastine, supporting its use as a first-line treatment option .
Case Study 2: Innovative Delivery via Contact Lenses
A group of guinea pigs was used to assess the efficacy of epinastine-releasing contact lenses against traditional eye drops. The results indicated that the contact lenses provided superior control over histamine-induced symptoms, suggesting a promising alternative delivery method for patients suffering from allergic conjunctivitis .
作用機序
エピナスチン塩酸塩は、次のように作用します。
肥満細胞の安定化: 肥満細胞の脱顆粒を予防することで、アレルギー反応を抑制します。
ヒスタミン受容体の遮断: ヒスタミンが H1 受容体と H2 受容体の両方に結合するのを防ぎ、掻痒感を止めて持続的な保護を提供します。
炎症誘発性メディエーターの阻害: 血管からの炎症誘発性化学メディエーターの放出を抑制し、アレルギー反応の進行を阻止します.
6. 類似の化合物との比較
エピナスチン塩酸塩は、アレルギー反応に対する多重作用効果により、独特です。 類似の化合物には、以下が含まれます。
- アゼラスチン塩酸塩
- ケトチフェンフマル酸塩
- オロパタジン塩酸塩
これらの化合物も抗ヒスタミン薬および肥満細胞安定剤として作用しますが、それぞれの受容体親和性と副作用のプロファイルは異なります .
エピナスチン塩酸塩は、ヒスタミン H1 受容体に対する高い選択性と、肥満細胞からのヒスタミンの放出を阻害する能力が際立っています .
準備方法
The synthesis of Epinastine Hydrochloride involves several steps:
Reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent: This step generates an amino-protective compound.
Reduction and deprotection reactions: These reactions produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine.
Cyanogen bromide cyclization: This step involves the cyclization of 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine, followed by neutralization with alkali and reaction with hydrochloric acid to yield Epinastine Hydrochloride.
This method is advantageous for industrial production due to the accessibility of raw materials, fewer byproducts, and high product purity .
化学反応の分析
エピナスチン塩酸塩は、さまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して行うことができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: エピナスチン塩酸塩は、特に求核置換反応で置換反応を起こすことができ、塩素原子が他の求核剤に置換されます。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
4. 科学研究の応用
エピナスチン塩酸塩は、幅広い科学研究の応用があります。
化学: ヒスタミン受容体とその拮抗薬に関する研究に使用されます。
生物学: 肥満細胞の安定化とヒスタミンの放出阻害に関する研究では、エピナスチン塩酸塩が頻繁に使用されます。
類似化合物との比較
Epinastine Hydrochloride is unique due to its multi-action effect on allergic responses. Similar compounds include:
- Azelastine Hydrochloride
- Ketotifen Fumarate
- Olopatadine Hydrochloride
These compounds also act as antihistamines and mast cell stabilizers but differ in their specific receptor affinities and side effect profiles .
Epinastine Hydrochloride stands out for its high selectivity for histamine H1 receptors and its ability to inhibit histamine release from mast cells .
生物活性
Epinastine hydrochloride is a second-generation antihistamine primarily used to treat allergic conjunctivitis. It exhibits multiple biological activities, including histamine H1 receptor antagonism, mast cell stabilization, and inhibition of pro-inflammatory mediators. This article reviews the biological activity of epinastine hydrochloride, focusing on its mechanisms of action, efficacy in clinical studies, and case reports.
Epinastine acts through several mechanisms:
- Histamine H1 Receptor Antagonism : Epinastine selectively binds to H1 receptors, preventing histamine from eliciting allergic responses.
- Mast Cell Stabilization : It inhibits mast cell degranulation, thereby reducing the release of histamine and other mediators involved in allergic reactions.
- Inhibition of Pro-inflammatory Mediators : Epinastine decreases the secretion of leukotrienes and other inflammatory cytokines from activated eosinophils and mast cells, contributing to its anti-allergic effects .
Pharmacokinetics
- Bioavailability : Approximately 40% after topical administration.
- Protein Binding : About 64%.
- Half-Life : Approximately 12 hours.
- Metabolism : Mainly excreted unchanged; less than 10% metabolized .
Ophthalmic Solutions
Epinastine hydrochloride is available as a 0.05% ophthalmic solution. Several studies have demonstrated its efficacy in treating allergic conjunctivitis:
- Study on Ocular Itching and Hyperemia : A randomized clinical trial showed that epinastine significantly reduced ocular itching and conjunctival hyperemia compared to placebo at various time points post-administration (15 minutes, 4 hours, and 8 hours) (p<0.001) .
Time Point | Epinastine Group (n=87) | Placebo Group (n=87) | p-value |
---|---|---|---|
15 minutes | Significant reduction | Not significant | <0.001 |
4 hours | Significant reduction | Not significant | <0.001 |
8 hours | Significant reduction | Not significant | <0.001 |
- Safety Profile : The studies reported no serious adverse events, indicating a favorable safety profile for epinastine in treating allergic conjunctivitis .
Case Studies
- Case of Allergic Conjunctivitis : A 55-year-old woman with worsening dry eye symptoms was treated with epinastine. After administration, she experienced rapid relief from burning and itching symptoms, demonstrating the clinical effectiveness of epinastine in real-world scenarios .
- Atopic Cough Treatment : A study involving a patient with chronic cough due to eosinophilic bronchitis showed that treatment with epinastine (20 mg/day) resulted in significant improvement in cough scores and bronchial hyperresponsiveness after four weeks . This suggests potential applications beyond allergic conjunctivitis.
Comparative Efficacy
In comparative studies against other antihistamines like olopatadine, epinastine has shown noninferiority while providing superior results in certain parameters related to allergic conjunctivitis .
特性
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXSGUIOOQPGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80012-43-7 (Parent) | |
Record name | Epinastine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046502 | |
Record name | Epinastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108929-04-0 | |
Record name | Epinastine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinastine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPINASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。